molecular formula C16H15N5O2 B2793943 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide CAS No. 1235269-85-8

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide

Cat. No. B2793943
CAS RN: 1235269-85-8
M. Wt: 309.329
InChI Key: QVNAEJOHXIEHRX-UHFFFAOYSA-N
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Description

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide, also known as BOP reagent, is a commonly used coupling agent in peptide synthesis. It is a white crystalline powder that is soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide. BOP reagent is widely used due to its high coupling efficiency, low racemization rates, and ease of use.

Scientific Research Applications

Heterocyclic Compound Synthesis

A number of studies have focused on synthesizing heterocyclic compounds, which are crucial for pharmaceutical and medicinal chemistry. For instance, Ashok et al. (2006) explored the synthesis of 6-(6'-arylpyridin-2'-yl) and 6-(4',6'-diarylpyridin-2'-yl)-3(4H)-oxo-l,4benzothiazines under microwave irradiation conditions. This process is significant as pyridine derivatives possess a wide range of biological activities and are found in numerous natural and synthetic pharmaceutical agents. These compounds have been reported as COX-2 inhibitors and cardiotonic agents, highlighting their importance in developing new therapeutics (Ashok, Pallavi, Reddy, & Rao, 2006).

Catalytic Activity and Organic Synthesis

Bikas et al. (2018) reported on the catalytic oxidation of benzyl alcohols by new Cu(II) complexes of 1,3-oxazolidine-based ligand obtained from a solvent-free reaction. This research underscores the potential of such compounds in catalytic processes, particularly in the selective oxidation of alcohols to aldehydes and acids, which is a critical reaction in organic synthesis and industrial chemistry (Bikas, Ajormal, Emami, Noshiranzadeh, & Kozakiewicz, 2018).

Chemosensors for Metal Ions

Li et al. (2014) developed a new fluorescent sensor for Zn(2+) based on a compound with a similar structure to 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide. This sensor exhibits selectivity and sensitivity with a fluorescence enhancement to Zn(2+) over other cations in acetonitrile aqueous solution. Such chemosensors are vital for detecting and quantifying metal ions in environmental, biological, and industrial samples (Li, Zhou, Huang, Yang, Tang, Dou, Zhao, & Liu, 2014).

Fluorescent Chemosensors and Metal Ion Recognition

The synthesis and use of compounds structurally related to this compound in developing fluorescent chemosensors for metal ions, such as Zn(2+), have been explored. These compounds exhibit specific interactions with metal ions, leading to fluorescence changes that can be used for sensitive detection and differentiation between similar metal ions, such as Zn(2+) and Cd(2+) (Li et al., 2014).

properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-11(15(22)18-10-12-5-4-8-17-9-12)21-16(23)13-6-2-3-7-14(13)19-20-21/h2-9,11H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNAEJOHXIEHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN=CC=C1)N2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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